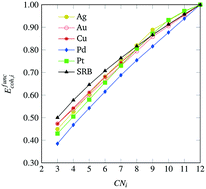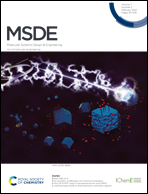Identification of optimally stable nanocluster geometries via mathematical optimization and density-functional theory†
Molecular Systems Design & Engineering Pub Date: 2019-09-25 DOI: 10.1039/C9ME00108E
Abstract
Small nanoparticles, a.k.a. nanoclusters, of transition metals have been studied extensively for a wide range of applications due to their highly tunable properties dependent on size, structure, and composition. For these small particles, there has been considerable effort towards theoretically predicting what is the most energetically favorable arrangement of atoms when forming a nanocluster. In this work, we develop a computational framework that couples density-functional theory calculations with mathematical optimization modeling to identify highly stable, mono-metallic transition metal nanoclusters of various sizes. This is accomplished by devising and solving a rigorous mathematical optimization model that maximizes a general cohesive energy function to obtain nanocluster structures of provably maximal cohesiveness. We then utilize density-functional theory calculations and error term regression to identify model corrections that are necessary to account with better accuracy for different transition metals. This allows us to encode metal-specific, analytical functions for cohesive energy into a mathematical optimization-based framework that can accurately predict which nanocluster geometries will be most cohesive according to density-functional theory calculations. We employ our framework in the context of Ag, Au, Cu, Pd and Pt, and we present sequences of highly cohesive nanoclusters for sizes up to 100 atoms, yielding insights into structures that might be experimentally accessible and/or structures that could be used as model nanoclusters for further study.


Recommended Literature
- [1] Front cover
- [2] Exploring the relationship between the conformation and pKa: can a pKa value be used to determine the conformational equilibrium?†
- [3] Amplified polarization properties of electrospun nanofibers containing fluorescent dyes and helical polymer†
- [4] Efficient recyclable catalytic system for deoxygenation of sulfoxides: catalysis of ionic liquid-molybdenum complexes in ionic liquid solution
- [5] A metabolomics approach for predicting the response to neoadjuvant chemotherapy in cervical cancer patients
- [6] Competing hydrogen-bonding interactions in a high-Tc organic molecular-ionic crystal with evident nonlinear optical response†
- [7] Magnetism in monolayer 1T-MoS2 and 1T-MoS2H tuned by strain
- [8] Combating drug-resistant bacteria with sulfonium cationic poly(methionine)†
- [9] Back cover
- [10] Contents list

Journal Name:Molecular Systems Design & Engineering
Research Products
-
CAS no.: 112076-61-6









